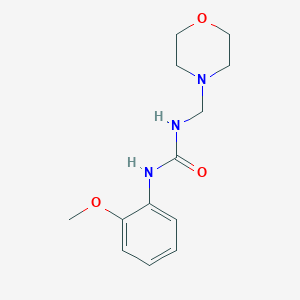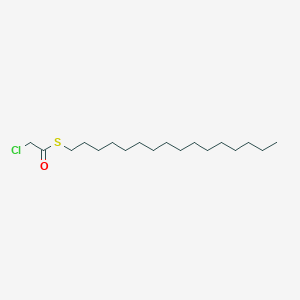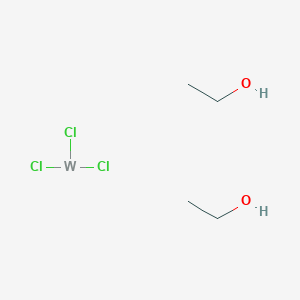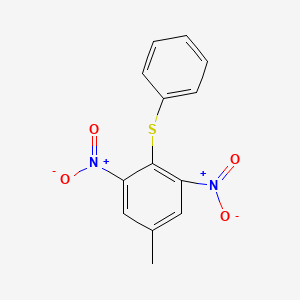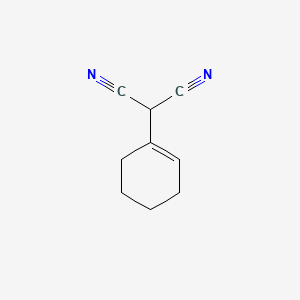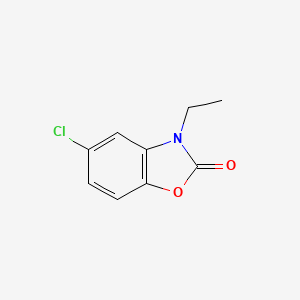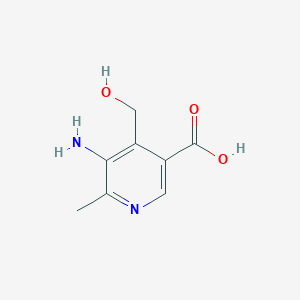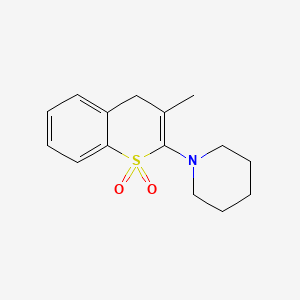
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is a heterocyclic compound that features a piperidine ring fused to a thiochromene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-piperidin-1-yl-4H-thiochromene with an oxidizing agent to introduce the dioxide functionality. The reaction is usually carried out in a solvent such as ethanol or DMF, with the temperature maintained at around 60°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, oxidation, and purification through recrystallization or chromatography to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiochromene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
科学的研究の応用
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine structure but differs in its functional groups and overall activity.
Piperidine Derivatives: Various piperidine derivatives are studied for their pharmacological properties, and comparisons can be made based on their efficacy, potency, and selectivity.
Uniqueness
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is unique due to its combination of a thiochromene ring with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields .
特性
CAS番号 |
6290-91-1 |
|---|---|
分子式 |
C15H19NO2S |
分子量 |
277.4 g/mol |
IUPAC名 |
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H19NO2S/c1-12-11-13-7-3-4-8-14(13)19(17,18)15(12)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChIキー |
RMIMIELUNNTJAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(S(=O)(=O)C2=CC=CC=C2C1)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
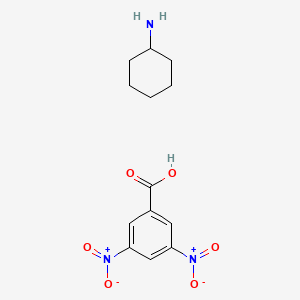
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)

